molecular formula C27H26N2O6S2 B2606141 N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide CAS No. 850926-49-7

N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide

Cat. No. B2606141
CAS RN: 850926-49-7
M. Wt: 538.63
InChI Key: GQVPGKJUEGDWNH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide is a chemical compound that belongs to the class of thioacetamide derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various physiological processes, including neurotransmission, muscle contraction, and acid-base balance. Therefore, this compound has potential applications in the treatment of various diseases, including Alzheimer's disease, myasthenia gravis, and glaucoma.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide involves the inhibition of enzymes, particularly acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various physiological processes, including neurotransmission, muscle contraction, and acid-base balance. Inhibition of these enzymes can lead to increased levels of neurotransmitters, such as acetylcholine, which can improve cognitive function and muscle strength.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Inhibition of these enzymes can lead to increased levels of neurotransmitters, such as acetylcholine, which can improve cognitive function and muscle strength. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide in lab experiments is its potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This makes it a valuable tool for studying the physiological and biochemical effects of these enzymes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide. One potential direction is to investigate its potential applications in the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes and receptors. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)acetamide involves a multi-step process that includes the reaction of p-tolyl-2,4-dimethoxybenzyl chloride with sodium thiomethoxide, followed by the reaction of the resulting intermediate with 2-bromo-5-(tosyloxy)oxazole. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6S2/c1-17-5-9-19(10-6-17)25-29-26(37(31,32)21-12-7-18(2)8-13-21)27(35-25)36-16-24(30)28-22-14-11-20(33-3)15-23(22)34-4/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVPGKJUEGDWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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